2-Methyl-2-(3-oxopentyl)cycloheptane-1,3-dione
Description
Properties
CAS No. |
918399-22-1 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-methyl-2-(3-oxopentyl)cycloheptane-1,3-dione |
InChI |
InChI=1S/C13H20O3/c1-3-10(14)8-9-13(2)11(15)6-4-5-7-12(13)16/h3-9H2,1-2H3 |
InChI Key |
LTTMMOQNYKBVKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCC1(C(=O)CCCCC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-oxopentyl)cycloheptane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with cycloheptane-1,3-dione and 3-oxopentyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cycloheptane-1,3-dione, followed by the addition of 3-oxopentyl bromide.
Solvent: The reaction is usually conducted in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Temperature: The reaction mixture is typically heated to reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-2-(3-oxopentyl)cycloheptane-1,3-dione may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant flow rates can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Michael Addition Reactions
This compound undergoes conjugate additions with α,β-unsaturated ketones under mild organocatalytic conditions. For example:
Reaction with Methyl Vinyl Ketone (MVK):
In the presence of triethylamine (Et₃N), 2-methyl-2-(3-oxopentyl)cycloheptane-1,3-dione reacts with MVK to form a bis-adduct via sequential Michael additions . The reaction proceeds at room temperature in tetrahydrofuran (THF), leveraging the enolate intermediate generated from the 1,3-dione moiety.
| Substrate | Conditions | Product | Key Features |
|---|---|---|---|
| Cycloheptane-1,3-dione derivative | Et₃N, MVK, THF, rt, 24h | 2-Methyl-2-(3-oxopentyl)cycloheptane-1,3-dione-MVK adduct | Forms dual C–C bonds with >80% regioselectivity |
Organocatalytic Reductive Coupling
Three-component reductive coupling with aldehydes and Hantzsch ester enables selective alkylation at the C2 position :
General Procedure:
-
Catalyst: Chiral organocatalyst (e.g., Takemoto’s catalyst)
-
Conditions: 1-Butanol solvent, 40–60°C
-
Scope: Compatible with aromatic and aliphatic aldehydes
| Aldehyde | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|
| Benzaldehyde | 90 | 92 |
| Hexanal | 85 | 89 |
This method provides access to enantiomerically enriched derivatives for agrochemical applications .
Photocatalyzed C–H Functionalization
The compound participates in hydrogen atom transfer (HAT) reactions under visible-light irradiation, enabling site-selective C–H bond activation :
Mechanism:
-
HAT Initiation: A photocatalyst (e.g., TBADT) abstracts a hydrogen atom from the aliphatic chain.
-
Radical Addition: The resulting carbon radical adds to electrophilic alkenes (e.g., allyl sulfones).
-
Termination: Back hydrogen transfer or oxidation yields functionalized products.
Example Reaction:
| Starting Material | Photocatalyst | Alkene | Product |
|---|---|---|---|
| 2-Methyl-2-(3-oxopentyl)cycloheptane-1,3-dione | TBADT | Allyl sulfone | Allylated derivative (β-selectivity) |
Cyclization and Ring Expansion
Under basic conditions, the 3-oxopentyl sidechain facilitates intramolecular cyclization. For instance, treatment with NaOH in ethanol induces a retro-aldol/aldol cascade, forming fused bicyclic structures .
Stability and Side Reactions
Scientific Research Applications
2-Methyl-2-(3-oxopentyl)cycloheptane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving ketones.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-oxopentyl)cycloheptane-1,3-dione involves its interaction with various molecular targets, primarily through its ketone groups. These groups can form hydrogen bonds or covalent bonds with nucleophilic sites on enzymes or other proteins, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cycloheptane-1,3-dione vs. Cyclopentane-1,3-dione Derivatives
- Structural Differences: The target compound’s seven-membered cycloheptane ring contrasts with smaller cyclopentane-1,3-dione derivatives (e.g., 2-methyl-2-(2-(p-tolyloxy)allyl)cyclopentane-1,3-dione) .
- Synthetic Yields : Cycloheptane-1,3-dione synthesis achieves 68% yield under optimized conditions, while cyclonane-1,3-dione (nine-membered ring) reaches 72% . Smaller rings may face higher strain, but yields here suggest homologation efficiency depends on reaction dynamics rather than ring size alone.
Indane-1,3-dione and Indolin-1,3-dione Derivatives
- Bioactivity : Indane-1,3-dione derivatives, such as 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione, exhibit anticoagulant activity comparable to the drug anisindione (prothrombin time enhancement) . In contrast, indolin-2,3-dione derivatives show low σ1 receptor affinity (Ki > 300 nM) but high σ2 selectivity (Ki = 42 nM), attributed to their additional carbonyl groups .
- Substituent Effects : The 2-position substitution in indane-1,3-dione is critical for anticoagulant activity, while the 3-oxopentyl group in the target compound’s cycloheptane framework may similarly modulate electronic or steric properties for bioactivity.
Functional Group Influence
- Carbonyl Groups : The 3-oxopentyl substituent in the target compound introduces a ketone, which may enhance electrophilicity or hydrogen-bonding capacity. This contrasts with benzoxazolone derivatives, where a benzoxazolone scaffold drives σ1 receptor affinity .
Biological Activity
2-Methyl-2-(3-oxopentyl)cycloheptane-1,3-dione is a compound with significant potential in various biological applications. This article explores its biological activity, synthesizing data from diverse research studies and case reports to provide a comprehensive overview.
- Molecular Formula : C₁₁H₁₆O₃
- Molecular Weight : 196.24 g/mol
- CAS Number : 34927-37-2
Biological Activity Overview
The biological activity of 2-methyl-2-(3-oxopentyl)cycloheptane-1,3-dione has been primarily studied in the context of its inhibitory effects on specific enzymes and its potential as a herbicide. The compound exhibits structural similarities to other known bioactive compounds, particularly those targeting p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial in the biosynthesis of certain plant pigments.
Inhibitory Activity on HPPD
A study highlighted that derivatives of cyclohexane-1,3-diones, including compounds with similar structures to 2-methyl-2-(3-oxopentyl)cycloheptane-1,3-dione, demonstrated significant inhibitory activity against HPPD. The most active compound in this series had an I50app value of 0.18 ± 0.02 μM, indicating high potency compared to commercial herbicides like sulcotrione (I50app: 0.25 ± 0.02 μM) .
Table 1: Comparison of Inhibitory Potency
| Compound | I50app (μM) |
|---|---|
| 2-Methyl-2-(3-oxopentyl)cycloheptane-1,3-dione | TBD |
| Sulcotrione | 0.25 ± 0.02 |
| Most Active Derivative | 0.18 ± 0.02 |
Structure-Activity Relationship (SAR)
The structure of 2-methyl-2-(3-oxopentyl)cycloheptane-1,3-dione plays a critical role in its biological activity. The presence of the 1,3-dione moiety is essential for HPPD inhibition. Variations in the alkyl side chain length and saturation significantly affect the compound's efficacy .
Case Studies and Research Findings
- Herbicide Development : Research into the synthesis of cyclohexane derivatives has led to the identification of compounds with enhanced herbicidal properties. These findings suggest that modifications to the side chains can yield compounds that are more effective against target enzymes.
- Toxicological Studies : Limited data exists on the toxicological profile of 2-methyl-2-(3-oxopentyl)cycloheptane-1,3-dione; however, its structural analogs have been evaluated for safety in agricultural applications.
Q & A
Q. What are the optimal synthetic routes for 2-Methyl-2-(3-oxopentyl)cycloheptane-1,3-dione, and how can yield and purity be maximized?
Methodological Answer: A three-step synthesis strategy (adapted from cycloheptane-1,3-dione protocols ) is recommended:
Aldol Condensation : React cycloheptane-1,3-dione with 3-oxopentyl bromide under basic conditions (e.g., NaOH/EtOH) to introduce the 3-oxopentyl moiety.
Methylation : Use methyl iodide and a phase-transfer catalyst (e.g., TBAB) in dichloromethane to install the methyl group.
Purification : Recrystallize from methanol/water or use column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. Key Considerations :
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
Q. Quality Control :
- Purity ≥98% via HPLC (UV detection at 254 nm) .
- X-ray crystallography (if crystals form) for absolute configuration confirmation .
Advanced Research Questions
Q. How can contradictions in reported reactivity of the dione ring under oxidative/reductive conditions be resolved?
Methodological Answer: Conflicting data (e.g., oxidation yielding carboxylic acids vs. aldehydes) arise from divergent conditions:
- Oxidation : Use controlled experiments with KMnO₄ (strong oxidant) vs. H₂O₂ (mild). Monitor via IR for carbonyl shifts (e.g., 1700 cm⁻¹ for acids vs. 1720 cm⁻¹ for aldehydes) .
- Reduction : Compare NaBH₄ (selective for ketones) vs. LiAlH₄ (full reduction to diols). Validate products via -NMR alcohol signals (δ 1.5–2.0) .
Q. Experimental Design :
Q. What computational strategies predict the electronic effects of substituents on the dione core?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G** level to assess electron-withdrawing/donating effects of the 3-oxopentyl and methyl groups .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
- MD Simulations : Model solvation effects (e.g., in DMSO) to correlate with experimental reactivity .
Q. Case Study :
Q. How should researchers design assays to evaluate potential bioactivity (e.g., antimicrobial, anticancer) of this compound?
Methodological Answer:
- Antimicrobial Assays :
- Use broth microdilution (MIC) against Gram+/Gram- bacteria (e.g., E. coli, S. aureus). Include positive controls (e.g., ampicillin) .
- Anticancer Screening :
- MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Test concentrations 1–100 µM; calculate IC₅₀ .
- Target Identification :
- Molecular docking (AutoDock Vina) against enzymes like topoisomerase II or β-lactamase .
Q. Data Interpretation :
- Address false positives via counterscreens (e.g., cytotoxicity on normal cells).
- Validate membrane permeability via logP calculations (predicted logP = 1.8) .
Q. How can crystallographic data resolve ambiguities in stereochemistry or crystal packing?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
